molecular formula C7H4ClN3O B7855656 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one

6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B7855656
M. Wt: 181.58 g/mol
InChI Key: YAALXPGJSHTRFX-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound characterized by a fused bicyclic system comprising a pyridine ring fused to a pyrimidin-4-one scaffold. This compound has garnered attention due to its structural similarity to bioactive pyrimidine derivatives, which are prevalent in antiviral, anticancer, and anti-inflammatory agents . Its molecular formula is C₇H₅ClN₄O (CAS No. 897359-74-9), and it is often used as a synthetic intermediate for further functionalization .

Properties

IUPAC Name

6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAALXPGJSHTRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC2=C1NC=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one involves specific synthetic routes that require precise reaction conditions. These methods often include multi-step synthesis processes where intermediate compounds are formed and subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and high yield. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced technologies to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

    Substitution: This involves the replacement of one functional group in the compound with another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized compounds.

Scientific Research Applications

6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound may be used in studies related to cellular processes and biochemical pathways.

    Medicine: this compound can be involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular functions, inhibition or activation of specific pathways, and ultimately, the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one with analogous heterocyclic compounds, focusing on structural features, synthetic routes, and biological activities.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Applications Reference
This compound Pyrido[3,2-d]pyrimidin-4-one Cl at position 6 Intermediate for antitumor agents
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Cl at 4, Cl-CH₂ at 6, Me at 1 Antibacterial, antiproliferative activity
6-Chloro-2,5-dimethyl-1H-pyrimidin-4-one Simple pyrimidin-4-one Cl at 6, Me at 2 and 5 Reactivity studies, potential bioactivity
Benzothieno[3,2-d]pyrimidin-4-one derivatives Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide thio-groups COX-2 inhibition, fluorescent probes
Forodesine Hydrochloride Pyrrolo[3,2-d]pyrimidin-4-one Sugar moiety at position 7 T-cell malignancy treatment
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Pyrido[3,4-d]pyrimidin-4-one Cl at 6, Me at 2 Under investigation

Key Structural Differences and Implications

  • Ring Fusion and Electronic Effects: The pyrido[3,2-d]pyrimidin-4-one core in the target compound differs from pyrazolo[3,4-d]pyrimidine () and benzothieno[3,2-d]pyrimidin-4-one () in the fused heteroaromatic system. These variations influence electron distribution, solubility, and binding affinity to biological targets. For example, benzothieno derivatives exhibit fluorescence due to extended conjugation . Chlorine Position: The 6-chloro substitution in the target compound contrasts with 4-chloro derivatives (e.g., ), which may alter nucleophilic substitution reactivity.
  • Substituent-Driven Bioactivity: Forodesine Hydrochloride () demonstrates the impact of bulky substituents (e.g., a sugar moiety) on pharmacokinetics, enabling its use in leukemia treatment. In contrast, the simpler 6-chloro derivative lacks such targeting groups, limiting its direct therapeutic use but making it a versatile intermediate .

Pharmacological and Industrial Relevance

  • Anticancer Potential: The pyrido-pyrimidinone scaffold is a known pharmacophore in kinase inhibitors. However, the target compound’s activity is less studied compared to forodesine, a clinically approved agent .
  • Anti-Inflammatory Applications: Benzothieno derivatives () outperform the target compound in COX-2 affinity (ΔG = −9.4 kcal/mol) and fluorescence, enabling dual diagnostic/therapeutic uses .
  • Antibacterial Activity : Pyrazolo-pyrimidines () show broader efficacy against bacterial strains, likely due to their chloromethyl substituent enhancing membrane permeability .

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